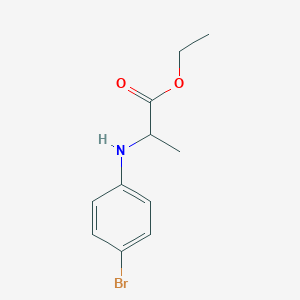

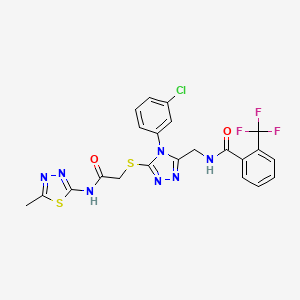

![molecular formula C11H26N2OSi B2592374 4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine CAS No. 2171916-13-3](/img/structure/B2592374.png)

4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine” is a chemical compound with the molecular weight of 230.43 . It is used as a reactant for the synthesis of various racemic and biotinylation of azamacrocycles .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of silyl chlorides with alcohols in the presence of N-methylimidazole . The reaction is significantly accelerated by the addition of iodine .Molecular Structure Analysis

The InChI code for this compound is1S/C11H26N2OSi/c1-11(2,3)15(4,5)14-10-6-8-13(12)9-7-10/h10H,6-9,12H2,1-5H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is highly stable and holds promise for applications in chemical reactions . It is used as an important reagent in the total synthesis of various compounds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.43 . The physical form of this compound is liquid .Applications De Recherche Scientifique

Synthesis of N-Heterocycles

Chiral sulfinamides, notably tert-butanesulfinamide, are prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This approach provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, significant for natural products and therapeutic compounds. The methodology has been crucial for asymmetric N-heterocycle synthesis via sulfinimines, highlighting its importance in creating compounds with potential therapeutic applications (Philip et al., 2020).

Catalysis in Organic Synthesis

Recyclable copper catalyst systems have facilitated C-N bond-forming cross-coupling reactions, employing amines, including piperidine, with aryl halides and arylboronic acids. This catalytic approach has been pivotal in organic synthesis, offering an eco-friendly alternative to traditional methods. It underscores the evolving role of copper-mediated systems in creating complex organic molecules, supporting industrial and pharmaceutical advancements (Kantam et al., 2013).

Role in Antifungal Compounds

Piperidine derivatives have been identified in Piper species, demonstrating antifungal activities. These compounds, including amides, flavonoids, and lignans, highlight the potential of piperidine-based structures in developing new antifungal agents. Their diverse chemical structures and biological activities suggest a promising avenue for pharmaceutical research aimed at combating fungal infections (Xu & Li, 2011).

Environmental and Health Implications

The occurrence of N-nitroso compounds, potent carcinogens formed from amines like piperidine, underscores the environmental and health risks associated with these chemicals. Studies on the formation of N-nitroso compounds from piperidine and other amines highlight the importance of understanding the pathways of carcinogen formation and the potential implications for human health (Lin, 1986).

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) have been effective in degrading nitrogen-containing compounds, including amines like piperidine. These processes offer potential solutions for the removal of recalcitrant organic pollutants from the environment, showcasing the necessity of developing efficient and sustainable methods to mitigate the impact of hazardous compounds (Bhat & Gogate, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2OSi/c1-11(2,3)15(4,5)14-10-6-8-13(12)9-7-10/h10H,6-9,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYVDTNYABLGKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCN(CC1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

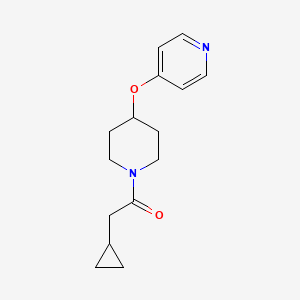

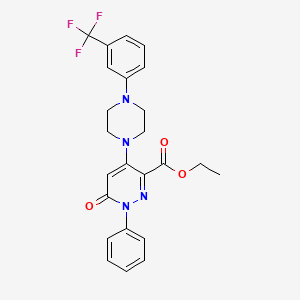

![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2592293.png)

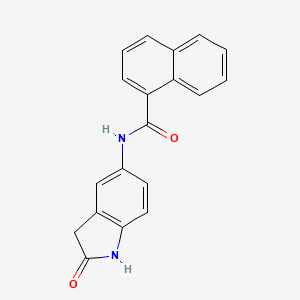

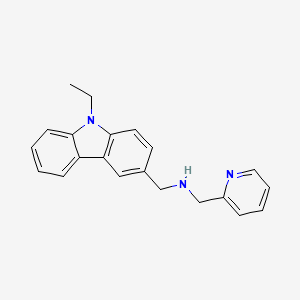

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2592298.png)

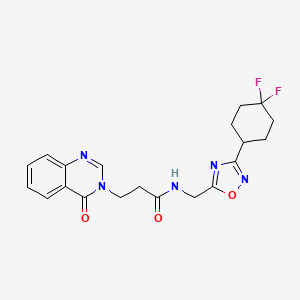

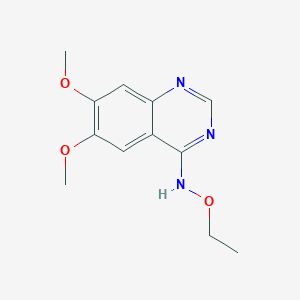

![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl)acetamide](/img/structure/B2592299.png)

![N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2592300.png)

![1-[(4-Methoxynaphthyl)sulfonyl]-2-methyl-5-nitroimidazole](/img/structure/B2592308.png)

![1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2592309.png)